
Spectral Data Interpretation of Citronellyl
Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Citronellyl Acetate

Cat. No.: B1623918 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Citronellyl acetate is a common fragrance and flavoring agent found in many essential oils,

including those of citronella, geranium, and rose. As a chiral monoterpenoid ester, its

characterization is crucial for quality control, purity assessment, and the study of its biological

activities. This technical guide provides an in-depth analysis of the spectral data of citronellyl
acetate, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, tabulated

spectral data, and visualizations of the interpretation workflow and fragmentation pathways are

presented to aid researchers in the comprehensive analysis of this compound.

Molecular Structure
The structure of citronellyl acetate, 3,7-dimethyloct-6-en-1-yl acetate, is fundamental to

understanding its spectral features. The numbering of the carbon atoms, as used in the NMR

data assignments, is shown below:

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.
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¹H NMR Spectral Data

The ¹H NMR spectrum of citronellyl acetate in CDCl₃ reveals distinct signals corresponding to

the different proton environments in the molecule.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

5.05 - 5.10 m 1H 6 – CH

4.06 - 4.12 m 2H 1 – OCH₂

2.04 s 3H 2' – OCCH₃

1.92 - 2.04 m 2H 5 – CH₂

1.68 s 3H 8 – CH₃

1.60 s 3H 10 – CH₃

1.13 - 1.53 m 5H
2 – CH₂, 3 – CH and 4

– CH₂

0.90 d 3H 9 – CH₃

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
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Chemical Shift (δ) ppm Assignment

171.26 C1'

131.34 C7

124.52 C6

63.02 C1

36.94 C4

32.37 C2

29.42 C3

25.71 C8

25.35 C5

21.05 C9

19.38 C2'

17.63 C10

Infrared (IR) Spectroscopy
The IR spectrum of citronellyl acetate highlights the presence of key functional groups.

Wavenumber (ν) cm⁻¹ Assignment

2962, 2922 C-H stretching (alkane)

1743 C=O stretching (ester)

1455 C-H bending (alkane)

1367 C-H bending (alkane)

1239 C-O stretching (ester)

1055 C-O stretching (ester)
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Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of citronellyl acetate results in a characteristic

fragmentation pattern that can be used for its identification. The molecular ion peak [M]⁺ is

observed at m/z 198.

m/z Relative Intensity (%) Proposed Fragment

41 24.5 [C₃H₅]⁺

43 50.8 [CH₃CO]⁺

55 50.1 [C₄H₇]⁺

68 54.7 [C₅H₈]⁺

69 100.0 [C₅H₉]⁺

81 89.3 [C₆H₉]⁺

95 89.1 [C₇H₁₁]⁺

123 56.8 [C₉H₁₅]⁺

138 29.8 [M - CH₃COOH]⁺

Experimental Protocols
NMR Spectroscopy
Sample Preparation: A solution of citronellyl acetate is prepared by dissolving approximately

10-20 mg of the neat liquid in about 0.6 mL of deuterated chloroform (CDCl₃) containing

tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5

mm NMR tube.

¹H NMR Spectroscopy:

Instrument: 300 MHz NMR Spectrometer

Solvent: CDCl₃

Standard: TMS
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Pulse Program: Standard single-pulse sequence

Acquisition Time: ~2-3 seconds

Relaxation Delay: 1-2 seconds

Number of Scans: 16-32

Spectral Width: 0-10 ppm

¹³C NMR Spectroscopy:

Instrument: 75 MHz NMR Spectrometer

Solvent: CDCl₃

Standard: TMS

Pulse Program: Proton-decoupled pulse sequence

Acquisition Time: ~1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 512-1024

Spectral Width: 0-200 ppm

FT-IR Spectroscopy
Method: Attenuated Total Reflectance (ATR)

Instrument: FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide

crystal).

Sample Preparation: A small drop of neat citronellyl acetate is placed directly onto the ATR

crystal.

Data Acquisition:
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A background spectrum of the clean, empty ATR crystal is recorded.

The sample is applied, and the sample spectrum is recorded.

The final spectrum is presented in terms of transmittance or absorbance.

Spectral Range: 4000-650 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Mass Spectrometry
Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Gas Chromatograph (GC) Conditions:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Injector Temperature: 250 °C.

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at

10 °C/min to 250 °C, and hold for 5 minutes.

Mass Spectrometer (MS) Conditions:

Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.

Ion Source Temperature: 230 °C.

Mass Analyzer: Quadrupole.

Scan Range: m/z 40-400.
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Visualizations
Spectral Interpretation Workflow
The following diagram illustrates the logical workflow for the spectral interpretation of an

organic compound like citronellyl acetate.
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Caption: Workflow for Spectroscopic Analysis.
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Mass Spectrometry Fragmentation of Citronellyl Acetate
This diagram illustrates the proposed key fragmentation pathways for citronellyl acetate under

electron ionization.

Key Fragments (m/z)

[C₁₂H₂₂O₂]⁺˙
m/z = 198 (M⁺˙)

[C₁₀H₁₈]⁺˙
m/z = 138

- CH₃COOH

[CH₃CO]⁺
m/z = 43- C₁₀H₁₉O

[C₉H₁₅]⁺
m/z = 123- CH₃

[C₇H₁₁]⁺
m/z = 95

- C₂H₄ [C₆H₉]⁺
m/z = 81

- CH₂ [C₅H₉]⁺
m/z = 69

- CH₂

Click to download full resolution via product page

Caption: Proposed EI-MS Fragmentation of Citronellyl Acetate.

To cite this document: BenchChem. [Spectral Data Interpretation of Citronellyl Acetate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1623918#spectral-data-interpretation-for-citronellyl-
acetate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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